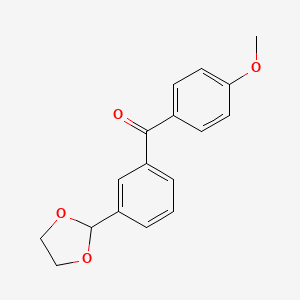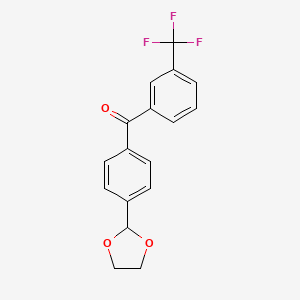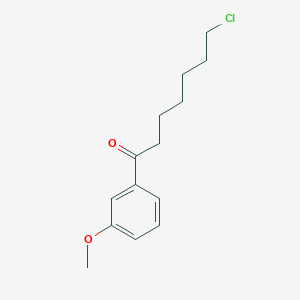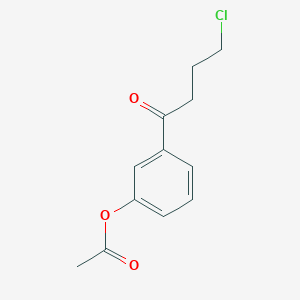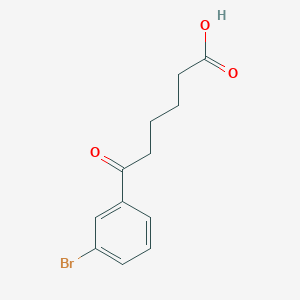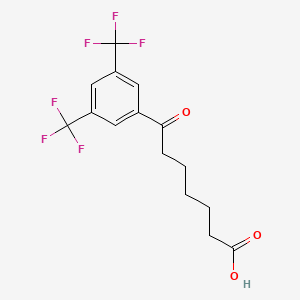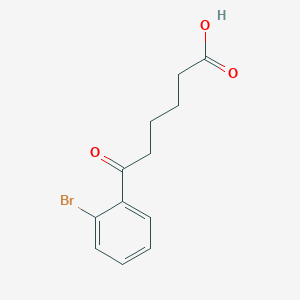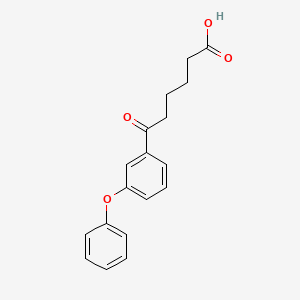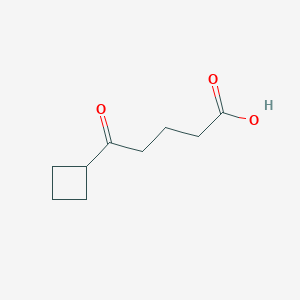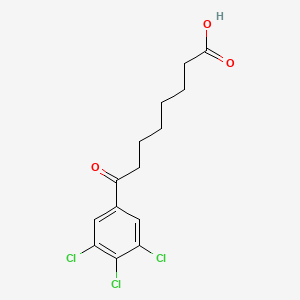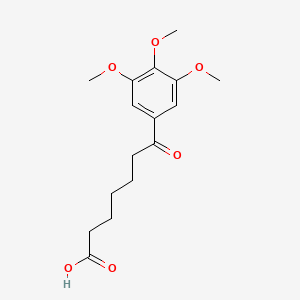
Potassium 6-hydroxynaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-hydroxynaphthalene-2-sulfonate is an organic compound with the molecular formula C10H7KO4S. It is a potassium salt of 6-hydroxynaphthalene-2-sulfonic acid and is known for its applications in various chemical processes and industries . This compound is characterized by its naphthalene ring structure, which is substituted with a hydroxyl group and a sulfonate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 6-hydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 6-hydroxynaphthalene. The process typically involves the reaction of 6-hydroxynaphthalene with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-hydroxynaphthalene is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the desired potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced sulfonate derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Potassium 6-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and dispersants.
Wirkmechanismus
The mechanism of action of potassium 6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These properties make it a valuable intermediate in various chemical reactions and processes .
Vergleich Mit ähnlichen Verbindungen
Sodium 6-hydroxynaphthalene-2-sulfonate: Similar in structure but with sodium as the counterion instead of potassium.
6-hydroxynaphthalene-2-sulfonic acid: The free acid form without the potassium counterion.
Uniqueness: Potassium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific potassium counterion, which can influence its solubility, reactivity, and applications compared to its sodium or free acid counterparts .
Eigenschaften
CAS-Nummer |
833-66-9 |
|---|---|
Molekularformel |
C10H8KO4S |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
potassium;6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.K/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14); |
InChI-Schlüssel |
STMVLNFIDYHORT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[K+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O.[K] |
Key on ui other cas no. |
833-66-9 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
93-01-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


